Computed Lipophilicity Benchmark Against Shorter Alkoxy Analogs
The compound's most significant and verifiable differentiator from its close analogs is its computed lipophilicity (XLogP). For 4-(Heptyloxy)benzenesulfonamide, the predicted XLogP is 3.5 [1]. This is contrasted with the 4-methoxy analog (4-Methoxybenzenesulfonamide), which has a significantly lower predicted XLogP of 0.6 [2]. This quantitative difference is directly attributable to the longer heptyl alkyl chain and is a primary driver for the selection of this compound in fragment growing or logP optimization campaigns.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP = 3.5 |
| Comparator Or Baseline | 4-Methoxybenzenesulfonamide (XLogP = 0.6) |
| Quantified Difference | ΔXLogP = +2.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher logP directly correlates with increased membrane permeability, making this compound the appropriate choice for assays requiring cellular uptake or for accessing lipophilic binding pockets, where a methoxy analog would be unsuitable.
- [1] PubChem. (2026). Computed Properties: XLogP3 for 4-(Heptyloxy)benzenesulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 47191, 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. View Source
